molecular formula C26H27N3O4 B2584257 1-(1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-2-yl)ethanone CAS No. 877814-02-3

1-(1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-2-yl)ethanone

Cat. No.: B2584257
CAS No.: 877814-02-3
M. Wt: 445.519
InChI Key: CGRLRBLQXGFOIL-UHFFFAOYSA-N
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Description

This compound belongs to the triazacyclopentaazulene family, characterized by a fused bicyclic system containing a triazole ring and an azulene-like structure. Key features include:

  • Core structure: A 5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene scaffold.
  • Substituents: A 3,4-dimethoxyphenyl group at the 1-position, which may enhance solubility and modulate electronic properties. An ethanone group at the 2-position, offering reactivity for further derivatization.

Synthesis: The compound is synthesized via a multi-step process involving α-bromoacetophenone derivatives and cyclization under basic conditions. A similar protocol described in involves refluxing α-bromoacetophenone with a triazacyclopentaazulene precursor in ethyl acetate, followed by NaOH-mediated hydrolysis and crystallization .

Properties

IUPAC Name

1-[6-(3,4-dimethoxyphenyl)-2-(phenoxymethyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-trien-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4/c1-17(30)25-24(18-12-13-21(31-2)22(15-18)32-3)20-11-7-8-14-28-23(27-29(25)26(20)28)16-33-19-9-5-4-6-10-19/h4-6,9-10,12-13,15H,7-8,11,14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRLRBLQXGFOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C3N1N=C(N3CCCC2)COC4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-2-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and biological properties based on diverse research findings.

Chemical Structure and Properties

This compound features a unique triazacyclopenta structure with various substituents that may influence its biological activity. The molecular formula is C26H28N4O3SC_{26}H_{28}N_{4}O_{3}S, and it has a molecular weight of approximately 476.6 g/mol.

PropertyValue
Molecular FormulaC26H28N4O3SC_{26}H_{28}N_{4}O_{3}S
Molecular Weight476.6 g/mol
CAS Number877814-04-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazacyclopenta core and subsequent functionalization with phenoxy and dimethoxy groups. The specific methodologies can vary, but they often employ techniques such as refluxing in organic solvents and purification through chromatography.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of related structures have been tested against various bacterial strains. The antimicrobial efficacy is often assessed using minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacteria.

Case Study:
In a study evaluating the antimicrobial activity of related compounds:

  • Staphylococcus aureus and Escherichia coli were used as test organisms.
  • Compounds showed varying degrees of inhibition, with some derivatives demonstrating MIC values as low as 16 µg/mL against resistant strains.
CompoundMIC (µg/mL)Bacterial Strain
Compound A16Staphylococcus aureus
Compound B32Escherichia coli
Compound C64Pseudomonas aeruginosa

Anti-inflammatory Activity

Another area of investigation is the anti-inflammatory potential of this compound. Similar compounds have been evaluated using models like the carrageenan-induced paw edema test in rats.

Research Findings:
In a comparative study:

  • The compound was administered at various dosages (10 mg/kg to 50 mg/kg).
  • Significant reductions in paw edema were observed at higher doses.
Dose (mg/kg)Inhibition of Paw Edema (%)
1025
2045
5070

The proposed mechanisms underlying the biological activities of this compound include:

  • Antimicrobial: Inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins.
  • Anti-inflammatory: Modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Structural Analog: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()

Core Differences :

  • Core : The analog features a 1,2,4-triazole ring instead of a triazacyclopentaazulene system.
  • Substituents: 2,4-Difluorophenyl group: Enhances lipophilicity compared to the 3,4-dimethoxyphenyl group. Phenylsulfonyl group: Introduces strong electron-withdrawing effects, contrasting with the electron-donating phenoxymethyl group.

Physicochemical Properties :

Property Target Compound Triazole Analog ()
Core Structure Triazacyclopentaazulene 1,2,4-Triazole
Key Substituents 3,4-Dimethoxyphenyl, Phenoxymethyl 2,4-Difluorophenyl, Phenylsulfonyl
Solubility (Predicted) Moderate (polar groups) Low (lipophilic fluorinated groups)
Synthetic Reaction Time 2 hours reflux + 1 hour hydrolysis 10 hours

Functional Analog: 1-Phenoxymethyl-4-aryl-5,6,7,8-tetrahydro-2,2a,8-triazacyclopenta[cd]azulene ()

Similarities :

  • Shares the triazacyclopentaazulene core and phenoxymethyl substituent.
  • Synthesized via analogous methods using α-bromoacetophenone and NaOH-mediated cyclization .

Differences :

Bioactivity Implications :

  • The ethanone group in the target compound may enable nucleophilic additions or serve as a hydrogen-bond acceptor, unlike the simpler aryl derivatives in .
  • The 3,4-dimethoxyphenyl group could enhance blood-brain barrier penetration compared to non-methoxy analogs .

Research Findings and Implications

  • Bioactivity Potential: The triazacyclopentaazulene core may offer unique binding modes in biological targets (e.g., kinases) compared to triazoles. The 3,4-dimethoxyphenyl group is associated with neurotransmitter receptor modulation (e.g., serotonin receptors), suggesting CNS applications .
  • Limitations: No direct bioactivity data for the target compound exists in the provided evidence; further studies are needed to validate its pharmacological profile.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of triazacyclopentaazulene derivatives typically involves cyclization and substitution steps. For example, refluxing intermediates like α-bromoacetophenone with ethyl acetate and subsequent treatment with NaOH (10% aqueous) can yield crystalline products after purification via crystallization . Key optimizations include:

  • Reaction Time : Extended reflux durations (e.g., 2 hours for initial coupling and 1 hour for cyclization) improve ring closure .
  • Solvent Choice : Ethyl acetate is preferred for its ability to dissolve intermediates while facilitating phase separation during workup .
  • Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization (benzene or ethanol) enhance purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions and ring systems. For example, δ 2.17–3.80 ppm in ¹H NMR can distinguish methyl and methoxy groups, while aromatic protons appear at 6.71–7.74 ppm .
  • FT-IR : Bands at 1682–1685 cm⁻¹ confirm ketone (C=O) stretching, and 1255–1297 cm⁻¹ indicates C-O-C ether linkages .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or EIMS validates molecular weight (e.g., m/z 356 [M⁺] for structurally related compounds) .

Q. How does the compound’s reactivity vary under acidic, basic, or oxidative conditions?

  • Methodological Answer :

  • Acidic Conditions : The phenoxymethyl group may undergo hydrolysis if exposed to strong acids (e.g., HCl). Stabilization requires inert atmospheres or buffered conditions .
  • Basic Conditions : NaOH (10% aqueous) is used for deprotection or cyclization but may degrade the triazole ring if temperatures exceed 80°C .
  • Oxidative Stability : The tetrahydroazulene core is susceptible to oxidation; antioxidants like BHT (butylated hydroxytoluene) are recommended in storage solutions .

Q. What solvent systems are optimal for maintaining stability during storage?

  • Methodological Answer :

  • Polar Aprotic Solvents : DMSO or DMF stabilizes the compound at 4°C for short-term storage but may promote decomposition over months.
  • Non-Polar Solvents : Benzene or ethyl acetate is preferred for long-term storage, with argon gas to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Docking Studies : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., cytochrome P450). The methoxyphenyl group shows π-π stacking with aromatic residues, while the triazole ring forms hydrogen bonds .
  • Molecular Dynamics (MD) : Simulations in GROMACS assess stability of ligand-protein complexes. For example, RMSD values <2 Å over 100 ns indicate stable binding .
  • QSAR Models : Regression analyses correlate substituent electronegativity (e.g., 3,4-dimethoxy groups) with activity. Hammett σ constants and logP values are critical predictors .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Dose-Response Replication : Test the compound at standardized concentrations (e.g., 1–100 µM) in multiple cell lines (e.g., HEK293 vs. HeLa) to isolate cell-type-specific effects .
  • Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., demethylated derivatives) that may contribute to discrepancies .
  • Computational Validation : Compare experimental IC₅₀ values with predicted binding energies to identify outliers caused by assay variability .

Q. How can environmental fate studies inform safe handling protocols in lab settings?

  • Methodological Answer :

  • Biodegradation Assays : OECD 301F tests in activated sludge measure half-lives. Related triazoles show t₁/₂ = 14–28 days, suggesting moderate persistence .
  • Aquatic Toxicity : Daphnia magna assays (OECD 202) determine EC₅₀ values. Structural analogs exhibit EC₅₀ = 2–5 mg/L, warranting containment to prevent water contamination .
  • Photodegradation : UV-Vis exposure (λ = 254 nm) in aqueous solutions identifies photoproducts; silica gel TLC monitors degradation kinetics .

Q. What alternative synthetic routes improve scalability for preclinical studies?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 minutes vs. 2 hours for cyclization) and improves yields by 15–20% .
  • Flow Chemistry : Continuous reactors minimize intermediate isolation steps. For example, merging streams of α-bromoacetophenone and triazole precursors in a microreactor enhances reproducibility .
  • Catalytic Methods : Pd/C or Ni catalysts enable Suzuki couplings for aryl group diversification without requiring harsh conditions .

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